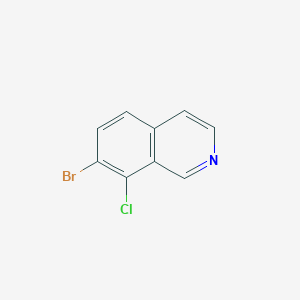

7-Bromo-8-chloroisoquinoline

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C9H5BrClN |

|---|---|

Poids moléculaire |

242.50 g/mol |

Nom IUPAC |

7-bromo-8-chloroisoquinoline |

InChI |

InChI=1S/C9H5BrClN/c10-8-2-1-6-3-4-12-5-7(6)9(8)11/h1-5H |

Clé InChI |

COCVWGQACIBZKO-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C2=C1C=CN=C2)Cl)Br |

Origine du produit |

United States |

Reaction Chemistry and Transformations of 7 Bromo 8 Chloroisoquinoline

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of a leaving group by a nucleophile. youtube.com In 7-Bromo-8-chloroisoquinoline (B6263834), both the bromine and chlorine atoms can act as leaving groups, with their reactivity influenced by factors such as the nature of the nucleophile, reaction conditions, and the electronic properties of the isoquinoline (B145761) ring system.

The displacement of halogen atoms in haloquinolines and halo-isoquinolines is a fundamental transformation. A halogen displacement reaction occurs when a more reactive halogen displaces a less reactive one from an aqueous solution of its halide. savemyexams.comyoutube.com The reactivity of halogens in these reactions generally follows the trend I > Br > Cl > F. wikipedia.org In the context of this compound, this suggests that the bromine atom at the C7 position would be more susceptible to displacement than the chlorine atom at the C8 position under certain conditions.

Silyl-mediated halogen displacement has been shown to be an effective method for converting chloro-substituted pyridines and other heterocycles into their bromo and iodo counterparts. epfl.ch For instance, heating 2-chloropyridine (B119429) with bromotrimethylsilane (B50905) yields 2-bromopyridine. epfl.ch This type of transformation could potentially be applied to this compound to selectively replace the chlorine atom.

The introduction of an amino group onto the isoquinoline scaffold can be achieved through amination reactions. Palladium-catalyzed amination reactions have been successfully employed for the amination of various dichloroquinolines with primary aliphatic amines. acs.org For example, the amination of 2,6-, 2,8-, 4,8-, and 4,7-dichloroquinolines has been studied using adamantane-containing amines, with the selectivity and yield depending on the position of the chlorine atoms and the steric bulk of the amine. researchgate.net

In the case of this compound, palladium-catalyzed amination could potentially lead to the substitution of either the bromine or chlorine atom. The outcome of such a reaction would likely be influenced by the choice of catalyst, ligand, and reaction conditions. For instance, in the amination of 2-chloro-6-bromoquinoline, the use of Pd(PPh₃)₄ resulted in substitution at the C2 position, while Pd(dppf)Cl₂ led to reaction at the C6 position. rsc.org

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) reactions involve the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. byjus.com The rate and regioselectivity of EAS reactions are heavily influenced by the substituents already present on the aromatic ring. masterorganicchemistry.com In this compound, both the bromine and chlorine atoms are deactivating groups, meaning they decrease the rate of electrophilic aromatic substitution compared to unsubstituted isoquinoline. masterorganicchemistry.com This is due to their electron-withdrawing inductive effect. However, they are also ortho-, para-directing, which in the context of the isoquinoline ring system, would influence the position of incoming electrophiles.

Halogenation is a common type of EAS reaction. byjus.com For example, the bromination of 6-amino-5,8-quinolinedione occurs at the C7 position, directed by the activating amino group at C6. While this compound lacks a strongly activating group, electrophilic attack would be expected to occur on the benzene (B151609) ring portion of the isoquinoline, as this is generally more reactive towards electrophiles than the pyridine (B92270) ring.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful reaction in organometallic chemistry that converts an organic halide into an organometallic compound. wikipedia.org This reaction is particularly useful for preparing organolithium and Grignard reagents. wikipedia.orgnih.gov The rate of exchange typically follows the trend I > Br > Cl, making the bromine atom in this compound the more likely site for this transformation. wikipedia.org

Lithium-halogen exchange involves the reaction of an organic halide with an organolithium reagent, most commonly n-butyllithium or t-butyllithium. wikipedia.orgharvard.edu This reaction is typically very fast and can be performed at low temperatures to generate a new organolithium species. harvard.eduthieme-connect.com This newly formed organolithium compound can then be trapped with various electrophiles to introduce a wide range of functional groups. researchgate.netias.ac.in

For this compound, treatment with an alkyllithium reagent would be expected to regioselectively generate 8-chloro-7-lithioisoquinoline. This intermediate could then be reacted with an electrophile to afford a 7-substituted-8-chloroisoquinoline. This strategy has been successfully applied to other bromo-substituted quinolines and isoquinolines. For example, 7-bromo-8-methoxyquinoline (B2414839) undergoes bromine-lithium exchange to form 7-lithio-8-methoxyquinoline, which can then be trapped with various electrophiles. researchgate.net

The table below illustrates potential products from a lithium-halogen exchange and electrophilic trapping sequence starting from this compound.

| Electrophile | Reagent Example | Potential Product |

| Aldehyde | Benzaldehyde | (8-Chloro-7-isoquinolinyl)(phenyl)methanol |

| Ketone | Acetone | 2-(8-Chloro-7-isoquinolinyl)propan-2-ol |

| Carbon Dioxide | CO₂ | 8-Chloro-7-isoquinolinecarboxylic acid |

| Alkyl Halide | Methyl Iodide | 8-Chloro-7-methylisoquinoline |

Carbon-Heteroatom Bond Formation Reactions

The formation of carbon-heteroatom bonds is a cornerstone of modern organic synthesis, crucial for the construction of pharmaceuticals, agrochemicals, and materials. numberanalytics.comnih.govnih.gov this compound serves as a valuable substrate for such reactions, primarily through cross-coupling methodologies.

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann reactions, provide powerful tools for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, respectively. nih.govmdpi.com In these reactions, the halogen atoms on the isoquinoline ring act as leaving groups.

Given the general reactivity trend of aryl halides in cross-coupling reactions (I > Br > Cl), it is expected that the C7-Br bond in this compound would be more reactive than the C8-Cl bond. This differential reactivity allows for selective functionalization at the C7 position. For example, a Suzuki-Miyaura coupling with an arylboronic acid would likely yield a 7-aryl-8-chloroisoquinoline. This selectivity has been observed in related dihaloheterocycles. rsc.org

The table below summarizes potential carbon-heteroatom bond forming reactions involving this compound.

| Reaction Type | Coupling Partner | Catalyst System (Example) | Potential Product |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄ / Base | 7-Aryl-8-chloroisoquinoline |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃ / Ligand / Base | 7-Amino-8-chloroisoquinoline |

| Ullmann Condensation | Alcohol | CuI / Ligand / Base | 7-Alkoxy-8-chloroisoquinoline |

Formation of N-Containing Isoquinoline Derivatives

The isoquinoline nitrogen atom and the C-halogen bonds of this compound are key sites for the formation of new N-containing derivatives. While direct N-alkylation or N-acylation of the isoquinoline nitrogen is a fundamental transformation, the halogen substituents allow for the introduction of nitrogen-based functionalities through substitution or coupling reactions.

One common strategy for forming N-containing derivatives from halogenated precursors is through nucleophilic aromatic substitution (SNAr) or copper- or palladium-catalyzed amination reactions. For instance, halogenated acetamides are known to be versatile precursors where the chlorine atom is readily displaced by nitrogen nucleophiles, often followed by intramolecular cyclization to yield various heterocyclic systems like imidazoles, pyrroles, and piperazines. researchgate.net This principle can be extended to this compound. The chlorine at C8 and the bromine at C7 can be substituted by amines, amides, or other nitrogen nucleophiles, typically under catalytic conditions (e.g., Buchwald-Hartwig amination), to produce the corresponding aminoisoquinoline derivatives. rsc.orgevitachem.com

Furthermore, the synthesis of N-aryl maleimide (B117702) derivatives, which involves the reaction of anilines with maleic anhydride (B1165640) followed by cyclization, highlights a method where a nitrogen-containing ring is constructed from an amine precursor. nih.gov An analogous strategy could envision a derivative of this compound, where an amino group has been previously installed, serving as the starting point for the construction of more complex N-containing appendages.

The table below summarizes potential pathways to N-containing derivatives starting from this compound, based on established reactions for similar halogenated heterocycles.

| Reaction Type | Reagents & Conditions | Product Type |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | 7-Amino or 8-Aminoisoquinoline derivatives |

| Nucleophilic Substitution | Amine (e.g., NH₃, RNH₂), High temperature/pressure or activating group presence | Amino-substituted isoquinolines |

| N-Oxide Formation | Peroxy acid (e.g., m-CPBA) | This compound N-oxide |

| N-Alkylation (Quaternization) | Alkyl halide (e.g., CH₃I) | 2-Alkyl-7-bromo-8-chloroisoquinolinium salt |

Cyclization Reactions Involving Halogenated Isoquinoline Moieties

The halogen substituents of this compound are ideal handles for engaging in cyclization reactions to build fused ring systems. These reactions can be intramolecular, where a side chain attached to the isoquinoline core reacts back onto the ring, or intermolecular, leading to more complex structures.

Palladium-catalyzed reactions are a powerful tool for constructing isoquinoline frameworks and can be adapted for further cyclization. researchgate.net For example, a common strategy involves introducing an unsaturated side chain (e.g., an alkyne or alkene) at the C7 or C8 position via a cross-coupling reaction. This new derivative can then undergo an intramolecular cyclization. A Heck reaction, for instance, could facilitate the cyclization of an alkenyl group onto an adjacent position of the isoquinoline ring system. researchgate.net

Another approach involves the electrophilic cyclization of derivatives. If this compound is first converted to a derivative containing a nitrile and an appropriately positioned nucleophile, cyclization can be induced to form a new heterocyclic ring. nih.gov For instance, functionalizing the C7 position with a chain containing a terminal amine or alcohol could lead to intramolecular cyclization onto a suitably activated C8 position (or vice versa), forging a new five- or six-membered ring.

The synthesis of 1,2,4-oxadiazole (B8745197) derivatives from cyanobenzoic acids demonstrates a relevant cyclization process where a nitrile is converted to an amidoxime, which then cyclizes upon acylation. nih.gov A similar sequence could be envisioned for a cyano-derivatized this compound to build fused oxadiazole systems.

Rearrangement Reactions

Rearrangement reactions are fundamental transformations in organic synthesis that alter the carbon skeleton of a molecule. While no rearrangement reactions have been documented specifically for this compound itself, its derivatives can be designed to undergo such transformations. The applicability of classic rearrangement reactions depends on the functional groups attached to the isoquinoline core.

Beckmann Rearrangement : This reaction converts an oxime into an amide. wiley-vch.de If this compound were functionalized with a ketone (e.g., via Friedel-Crafts acylation followed by oxidation), the resulting ketoxime could undergo a Beckmann rearrangement. The migration of one of the groups attached to the carbonyl carbon would lead to an N-substituted amide. The regiochemistry is determined by the group that is anti-periplanar to the hydroxyl group on the oxime. wiley-vch.de

Baeyer-Villiger Oxidation : This reaction transforms a ketone into an ester or a cyclic ketone into a lactone using a peroxy acid. wiley-vch.de A ketone derivative of this compound could be converted into an ester. The migratory aptitude of the groups attached to the carbonyl is a key factor, with more electron-rich and sterically bulky groups migrating preferentially. wiley-vch.de

Claisen Rearrangement : This pericyclic reaction is specific to allyl aryl ethers or allyl vinyl ethers. sciencemadness.org To utilize this rearrangement, the chloro group at C8 would first need to be substituted with a hydroxyl group (e.g., via nucleophilic substitution or a Buchwald-Hartwig-type etherification), which could then be alkylated with an allyl halide. The resulting allyl ether derivative of 7-bromo-isoquinoline could then undergo a thermal or Lewis acid-catalyzed Claisen rearrangement to introduce the allyl group onto the C7 position, assuming the C7 position is unsubstituted in this hypothetical scenario. sciencemadness.org

Cross-Coupling Reactions for Further Derivatization

Cross-coupling reactions are arguably the most powerful and versatile methods for the derivatization of this compound. The presence of two different halogens allows for selective and sequential reactions, as the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed couplings.

Suzuki-Miyaura Coupling : This reaction forms a carbon-carbon bond between the halo-isoquinoline and an organoboron compound (boronic acid or ester). It is widely used to introduce aryl, heteroaryl, or alkyl groups. rsc.org By carefully selecting the catalyst and reaction conditions, it is often possible to selectively react the C7-Br bond while leaving the C8-Cl bond intact for a subsequent, different coupling reaction. doi.org

Heck Coupling : This reaction couples the halo-isoquinoline with an alkene to form a substituted alkene, providing a route to vinyl-isoquinolines. rsc.org

Sonogashira Coupling : This reaction introduces an alkyne moiety by coupling the halo-isoquinoline with a terminal alkyne, typically using a palladium catalyst in the presence of a copper(I) co-catalyst. rsc.org

Buchwald-Hartwig Amination : As mentioned previously, this reaction forms carbon-nitrogen bonds, allowing for the synthesis of arylamines, anilines, and other N-containing derivatives from the halo-isoquinoline precursor. rsc.org

The table below illustrates the potential for selective cross-coupling reactions on the this compound scaffold.

| Reaction Name | Coupling Partner | Metal/Catalyst | Product |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base | 7-Aryl-8-chloroisoquinoline |

| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂, Ligand | 7-(Alkenyl)-8-chloroisoquinoline |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base | 7-(Alkynyl)-8-chloroisoquinoline |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Ligand, Base | 7-(Amino)-8-chloroisoquinoline |

Utilization of this compound in Complex Chemical Syntheses

The ability to perform selective functionalization at two distinct positions makes this compound a valuable starting material for the synthesis of complex molecules, including fused heterocyclic systems, often through elegant reaction sequences like cascade reactions.

Cascade reactions, also known as domino or tandem reactions, involve two or more bond-forming transformations that occur sequentially in a single pot without isolating intermediates. ub.edu While this compound is unlikely to be the direct substrate for a cascade, it serves as an excellent platform to build a precursor that can then initiate such a sequence.

For example, a Sonogashira coupling at the C7 position followed by a Suzuki coupling at the C8 position could install two different unsaturated functionalities. A carefully designed substrate could then undergo a palladium-catalyzed cascade cyclization, forming multiple rings in one step. researchgate.net Another possibility is an organocatalytic cascade, where a side chain introduced onto the isoquinoline core participates in a sequence like a [4+2]-cycloaddition followed by a ring-closing reaction to build complex, stereochemically rich hydroisoquinoline scaffolds. rsc.org Similarly, copper-catalyzed cascade reactions, such as a reductive aldolization followed by lactonization, could be applied to keto-ester derivatives of the isoquinoline. beilstein-journals.org

This compound is a prime candidate for the synthesis of fused heterocyclic systems, where additional rings are built onto the isoquinoline framework. sioc-journal.cn The general strategy involves a two-step process:

Functionalization : Introduction of reactive groups at the C7 and C8 positions using the cross-coupling reactions described above.

Cyclization : An intramolecular reaction between the two newly introduced groups to form a new ring.

For instance, a Sonogashira coupling at C7 to introduce an alkyne and a Suzuki coupling at C8 to introduce an aryl group bearing a leaving group could be followed by an intramolecular cyclization to form a polycyclic aromatic system. Alternatively, introducing an amino group at C8 and a carboxylic acid derivative at C7 could lead to the formation of a fused lactam ring upon amide bond formation and cyclization. The synthesis of polysubstituted isoquinolines via metalation and reaction with nitriles provides a powerful method that could be adapted to create fused systems by designing the nitrile or the trapping electrophile to contain a reactive partner for a subsequent cyclization step. nih.gov The use of heteroaromatic amino acids like tryptophan to build fused indole-based systems showcases the power of using bifunctional building blocks to create heterocyclic cores, a principle applicable to derivatives of this compound. mdpi.com

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 7-Bromo-8-chloroisoquinoline (B6263834) by mapping the chemical environments of its constituent nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

In ¹H NMR spectroscopy, the chemical shifts (δ), multiplicity (splitting patterns), and coupling constants (J) of the signals reveal the connectivity of the protons on the isoquinoline (B145761) core. The aromatic protons of an isoquinoline skeleton typically resonate in the downfield region, generally between 7.0 and 9.5 ppm. libretexts.org For this compound, five distinct signals are expected in the aromatic region, corresponding to H-1, H-3, H-4, H-5, and H-6. The electron-withdrawing effects of the nitrogen atom and the halogen substituents (bromine and chlorine) significantly influence the chemical shifts of adjacent protons. For instance, the proton at the C-1 position is expected to be one of the most deshielded due to its proximity to the electronegative nitrogen atom.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. The spectrum would show nine distinct signals for the nine carbon atoms of the isoquinoline ring. The carbons directly bonded to the electronegative chlorine (C-8) and bromine (C-7) atoms would exhibit chemical shifts influenced by these halogens. pdx.edu Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to unambiguously assign proton and carbon signals by establishing ¹H-¹H and ¹H-¹³C correlations, respectively.

While specific spectral data for this compound is not widely published, the table below illustrates the type of data obtained for a structurally related compound, 7-Bromo-5-chloro-8-hydroxyquinoline, demonstrating the characteristic chemical shifts and coupling constants. chemicalbook.comchemicalbook.com

| Illustrative ¹H NMR Data for an Analog: 7-Bromo-5-chloro-8-hydroxyquinoline chemicalbook.com | |||

|---|---|---|---|

| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| A | 8.839 | Doublet of doublets | J(A,D) = 4.3, J(A,B) = 1.4 |

| B | 8.494 | Doublet of doublets | J(B,D) = 8.6, J(A,B) = 1.4 |

| C | 7.721 | Singlet | - |

| D | 7.585 | Doublet of doublets | J(B,D) = 8.6, J(A,D) = 4.3 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the exact three-dimensional arrangement of atoms in the solid state. azolifesciences.com This technique provides unequivocal proof of the molecular structure by mapping the electron density of a single crystal. curtin.edu.au For this compound, a single-crystal X-ray diffraction analysis would yield precise data on bond lengths, bond angles, and torsional angles, confirming the planar isoquinoline ring system and the specific positions of the bromine and chlorine substituents at C-7 and C-8, respectively.

The analysis also reveals how molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as π-π stacking or halogen bonding, which can influence the physical properties of the material. Although a crystal structure for this compound is not publicly available, the crystallographic characterization of related isoquinoline derivatives has been crucial for confirming regioselectivity in their synthesis. nih.govacs.org

A typical X-ray crystallography report for this compound would include the following parameters.

| Anticipated X-ray Crystallographic Data Parameters | |

|---|---|

| Parameter | Information Provided |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell (e.g., P2₁/c) |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and angles of the repeating crystal unit |

| Bond Lengths (Å) | e.g., C-C, C-N, C-Cl, C-Br distances |

| Bond Angles (°) | e.g., C-C-C, C-N-C angles |

| Torsional Angles (°) | Defines the planarity of the ring system |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the elemental composition of a molecule with high accuracy. google.com For this compound, HRMS would provide an exact mass measurement of the molecular ion, which can be used to confirm its molecular formula, C₉H₅BrClN.

The presence of both chlorine and bromine atoms, which have distinct isotopic distributions (³⁵Cl/~³⁷Cl in a ~3:1 ratio, and ⁷⁹Br/~⁸¹Br in a ~1:1 ratio), creates a unique and characteristic isotopic pattern for the molecular ion peak ([M]⁺, [M+H]⁺, etc.). This pattern serves as a definitive signature confirming the presence and number of these halogen atoms in the molecule. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide further structural information by showing characteristic losses of fragments such as Cl, Br, or HCN from the parent ion, helping to piece together the molecular structure.

| Expected High-Resolution Mass Spectrometry Data | |

|---|---|

| Parameter | Expected Value / Information |

| Molecular Formula | C₉H₅BrClN |

| Calculated Exact Mass ([M]⁺ for ¹²C₉¹H₅⁷⁹Br³⁵Cl¹⁴N) | 240.9294 u |

| Isotopic Pattern | Complex pattern showing peaks at M, M+2, and M+4 due to Br and Cl isotopes, confirming the presence of one of each. |

| Common Fragmentation Pathways | Loss of Br radical, loss of Cl radical, loss of HCN. |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

For this compound, the FT-IR and FT-Raman spectra would be dominated by vibrations associated with the aromatic isoquinoline core. researchgate.net Key expected bands include aromatic C-H stretching vibrations above 3000 cm⁻¹, and a series of C=C and C=N ring stretching vibrations in the 1650-1400 cm⁻¹ region. irphouse.com C-H in-plane and out-of-plane bending vibrations would appear in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ regions, respectively. The vibrations associated with the carbon-halogen bonds are typically found in the lower frequency region of the spectrum; C-Cl stretching bands commonly appear in the 850-550 cm⁻¹ range, while the heavier C-Br bond stretches at an even lower frequency, typically between 680-500 cm⁻¹. researchgate.net

| Characteristic Vibrational Frequencies for this compound | |

|---|---|

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C and C=N Ring Stretches | 1650 - 1400 |

| C-H In-plane Bending | 1300 - 1000 |

| C-H Out-of-plane Bending | 900 - 650 |

| C-Cl Stretch | 850 - 550 |

| C-Br Stretch | 680 - 500 |

Electronic Absorption and Fluorescence Spectroscopy for Optical Properties

Electronic spectroscopy, encompassing UV-Visible (UV-Vis) absorption and fluorescence techniques, provides insight into the electronic structure and optical properties of conjugated systems like this compound.

UV-Vis spectroscopy measures the electronic transitions from ground states to excited states, typically π → π* transitions in aromatic systems. mdpi.com The isoquinoline core gives rise to characteristic absorption bands in the UV region. The position of the absorption maxima (λ_max) and the molar absorptivity (ε) are sensitive to the substitution pattern on the aromatic rings. The presence of halogen atoms can induce bathochromic (red) or hypsochromic (blue) shifts in the absorption bands compared to the parent isoquinoline molecule.

Many isoquinoline derivatives are known to be fluorescent, emitting light upon relaxation from an excited electronic state. researchgate.netnih.gov Fluorescence spectroscopy measures the emission spectrum, fluorescence quantum yield (Φ_f), and fluorescence lifetime. These properties are highly dependent on the molecular structure and the surrounding environment, such as solvent polarity. mdpi.com Nitro-substituted isoquinolines, for example, often exhibit fluorescence quenching. karazin.uadoaj.org The optical properties of this compound would be determined by the interplay between the π-system and the electronic effects of the halogen substituents.

| Anticipated Electronic Spectroscopy Data | |

|---|---|

| Parameter | Information Provided |

| Absorption Maxima (λmax) | Wavelengths of maximum light absorption, corresponding to electronic transitions (e.g., π → π*). |

| Molar Absorptivity (ε) | A measure of how strongly the compound absorbs light at a given wavelength. |

| Emission Maxima (λem) | Wavelength of maximum fluorescence intensity. |

| Stokes Shift | The difference in energy (or wavelength) between the absorption and emission maxima. |

| Fluorescence Quantum Yield (Φf) | The efficiency of the fluorescence process (ratio of photons emitted to photons absorbed). |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic structure of organic molecules. By approximating the many-electron Schrödinger equation, DFT calculations can provide accurate descriptions of the electron density distribution, which in turn governs the molecule's stability, reactivity, and spectroscopic properties. For 7-Bromo-8-chloroisoquinoline (B6263834), DFT studies are crucial for understanding how the interplay between the isoquinoline (B145761) core and its halogen substituents dictates its chemical behavior.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

For this compound, FMO analysis reveals the distribution of these key orbitals. The HOMO is typically delocalized over the electron-rich aromatic system, while the LUMO is also distributed across the isoquinoline ring structure. The precise energies and localizations of these orbitals are influenced by the electron-withdrawing effects of the bromine and chlorine atoms.

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Indicates the molecule's electron-donating capacity. |

| LUMO | -1.2 | Indicates the molecule's electron-accepting capacity. |

| HOMO-LUMO Gap | 5.3 | Reflects the molecule's chemical reactivity and stability. |

Note: The values presented in this table are illustrative and would be determined by specific DFT calculations (e.g., using a B3LYP functional and a 6-311++G(d,p) basis set).

In this compound, NBO analysis can reveal significant delocalization of electron density from the nitrogen lone pair and the π-orbitals of the aromatic rings into the antibonding orbitals of adjacent bonds. These interactions contribute to the stabilization of the isoquinoline ring system. The analysis also quantifies the charge distribution, highlighting the partial positive and negative charges on the various atoms, which are influenced by the electronegativity of the nitrogen, bromine, and chlorine atoms.

Molecular Dynamics Simulations for Conformational Analysis

While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations can provide insights into its conformational flexibility and intermolecular interactions. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of the potential energy surface and the identification of low-energy conformations.

For this compound, MD simulations can be used to study its behavior in different solvent environments, providing information on solvation effects and the preferred orientation of the molecule. Furthermore, by simulating a system with multiple molecules, MD can predict how these molecules might pack in a solid state, which is relevant for understanding its crystalline structure.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies and the identification of the most likely reaction pathway.

For reactions involving this compound, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, computational modeling can be used to:

Identify the transition state structures.

Calculate the activation energy barriers for different potential pathways.

Determine the thermodynamics of the reaction (i.e., whether it is exothermic or endothermic).

Investigate the role of catalysts and solvents in the reaction mechanism.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Spectra)

Computational methods can accurately predict various spectroscopic parameters, which can aid in the characterization of this compound and the interpretation of experimental spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide reliable predictions of ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be determined relative to a standard reference compound (e.g., tetramethylsilane). These predicted shifts can be compared with experimental data to confirm the molecular structure.

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H-1 | 9.2 | 9.1 |

| C-7 | 125.0 | 124.5 |

| C-8 | 130.0 | 129.8 |

Note: The values in this table are illustrative and depend on the level of theory and solvent model used in the calculations.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is a powerful method for calculating the electronic excitation energies and oscillator strengths of a molecule. This information can be used to simulate the UV-Vis absorption spectrum, predicting the wavelengths of maximum absorption (λmax). These predictions can help in understanding the electronic transitions occurring within the molecule, such as π → π* transitions in the aromatic system.

Theoretical Studies on Regioselectivity and Stereoselectivity in Reactions

For reactions where multiple products can be formed, computational chemistry can be used to predict the regioselectivity and stereoselectivity. By comparing the activation energies of the different reaction pathways leading to the various possible products, the most favorable pathway and therefore the major product can be identified.

In the case of this compound, theoretical studies can predict the preferred site of reaction for electrophilic or nucleophilic attack. For instance, by analyzing the calculated electrostatic potential map and the distribution of the frontier molecular orbitals, one can predict whether a nucleophile is more likely to attack at the C-7 position (displacing the bromine) or the C-8 position (displacing the chlorine). These predictions are invaluable for designing synthetic routes that selectively target a specific position on the isoquinoline ring.

Computational Analysis of Intermolecular Interactions

While specific experimental or computational studies on the intermolecular interactions of this compound are not extensively documented in publicly available literature, a robust theoretical framework allows for the prediction and analysis of its non-covalent interaction profile. Computational chemistry provides powerful tools to investigate the forces that govern molecular aggregation and crystal packing. For a molecule like this compound, which features halogen atoms and an extended π-system, a variety of intermolecular interactions are anticipated, primarily halogen bonding and π-π stacking.

Theoretical investigations into analogous halogenated aromatic and heterocyclic compounds utilize a range of quantum chemical methods to elucidate the nature and strength of these interactions. nih.govnih.gov Methodologies such as Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis, and Hirshfeld surface analysis are instrumental in characterizing the non-covalent bonds that define the supramolecular chemistry of such compounds. scispace.commdpi.comrsc.org

Expected Intermolecular Interactions:

Halogen Bonding: The presence of both bromine and chlorine atoms covalently bonded to the aromatic isoquinoline core is expected to be a dominant feature of its interaction profile. The "σ-hole" concept is central to understanding halogen bonding; it describes a region of positive electrostatic potential on the outermost portion of the halogen atom, opposite to the C-X (X = Br, Cl) covalent bond. nih.govunimi.it This electrophilic region can interact favorably with nucleophilic sites on adjacent molecules. For this compound, several types of halogen bonds are plausible:

C–Br···N and C–Cl···N: The nitrogen atom of the isoquinoline ring is a potent Lewis base and can act as a halogen bond acceptor.

C–Br···Cl and C–Br···Br: Interactions between the halogen atoms themselves are also common, contributing significantly to crystal lattice stabilization. acs.org

Halogen-π Interactions: The electron-rich π-system of the isoquinoline ring can also serve as a soft nucleophile, interacting with the σ-hole of a halogen atom on a neighboring molecule.

π-π Stacking: Aromatic rings, such as the isoquinoline system, frequently engage in π-π stacking interactions. nih.govrsc.org The stability and geometry of these stacked arrangements are highly sensitive to the electronic nature of the aromatic system. nih.govnih.gov The electron-withdrawing effects of the bromine and chlorine substituents will modulate the quadrupole moment of the aromatic rings, likely favoring offset or slipped-parallel stacking geometries to minimize electrostatic repulsion and maximize attractive dispersion forces. Computational studies on similar halogenated heterocycles have shown the importance of these interactions in directing molecular assembly. acs.org

Computational Methodologies for Analysis:

The characterization of these varied and complex interactions relies on a suite of computational tools.

Density Functional Theory (DFT): This is a foundational method used to calculate the electronic structure, optimize molecular geometries, and determine the interaction energies between molecules. mdpi.com Functionals that properly account for dispersion forces are essential for accurately describing non-covalent interactions. mdpi.com

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the topology of the electron density to identify and characterize chemical bonds, including weak non-covalent interactions. The presence of a bond critical point (BCP) between two interacting atoms is a key indicator of a bonding interaction. scispace.com

Hirshfeld Surface Analysis: This technique provides a visual representation of intermolecular contacts in a crystal structure, mapping close contacts and highlighting the relative contributions of different interaction types. scispace.com

Natural Bond Orbital (NBO) Analysis: NBO analysis is employed to investigate orbital-level interactions, such as charge transfer between a Lewis base (halogen bond acceptor) and a Lewis acid (the σ-hole of the halogen bond donor). mdpi.com

The table below summarizes the potential intermolecular interactions for this compound and the computational methods typically used for their investigation.

Table 1: Potential Intermolecular Interactions in this compound and Relevant Computational Analysis Methods

| Interaction Type | Interacting Groups/Atoms | Description | Typical Computational Methods for Analysis |

|---|---|---|---|

| Halogen Bond | C-Br/C-Cl ··· N | The electrophilic σ-hole on Br or Cl interacts with the lone pair of the isoquinoline nitrogen. unimi.it | DFT (for interaction energy), QTAIM (to locate BCP), NBO (for charge transfer), Electrostatic Potential Maps. |

| Halogen Bond | C-Br ··· Cl/Br | Interaction between the positive σ-hole of one halogen and the negative equatorial belt of another. acs.org | DFT, QTAIM, Hirshfeld Surface Analysis. |

| Halogen-π Bond | C-Br/C-Cl ··· π-system | The σ-hole of a halogen atom interacts with the electron cloud of the aromatic isoquinoline ring. nih.gov | DFT, Symmetry-Adapted Perturbation Theory (SAPT). |

| π-π Stacking | Isoquinoline Ring ··· Isoquinoline Ring | Attraction between the aromatic π-systems, influenced by halogen substituents. nih.govnih.gov | DFT with dispersion correction, SAPT (to decompose energy components). |

| Hydrogen Bond | C-H ··· N/Cl/Br | Weak hydrogen bonds involving aromatic C-H donors and N or halogen acceptors. acs.org | DFT, QTAIM, Hirshfeld Surface Analysis. |

Applications As Synthetic Intermediates and Building Blocks in Chemical Synthesis

Precursors for Advanced Organic Materials

The inherent electronic properties of the isoquinoline (B145761) ring system, combined with the electronic modifications introduced by the bromo and chloro substituents, make 7-Bromo-8-chloroisoquinoline (B6263834) a potential precursor for the synthesis of advanced organic materials.

Organic Semiconductors

While direct studies on this compound's application in organic semiconductors are not extensively documented, the broader class of 8-hydroxyquinoline (B1678124) derivatives and their metal complexes are well-known for their use in organic light-emitting diodes (OLEDs) and other organic electronic devices. These materials often function as photoactive layers. mdpi.com The presence of halogen atoms on the isoquinoline core can be leveraged to tune the electronic properties, such as the HOMO/LUMO energy levels, which is a critical aspect in the design of organic semiconductor materials. mdpi.com The bromo and chloro groups in this compound can serve as handles for further functionalization through cross-coupling reactions, enabling the synthesis of larger conjugated systems suitable for semiconductor applications.

Advanced Functional Materials

The development of advanced functional materials often relies on the precise arrangement of molecular building blocks. Halogenated organic compounds are of particular interest due to their ability to form halogen bonds, a type of non-covalent interaction that can direct the self-assembly of molecules into well-defined supramolecular structures. The bromine and chlorine atoms in this compound can participate in such interactions, making it a candidate for the design of crystalline materials with specific optical or electronic properties.

Building Blocks for Complex Natural Product Analogue Synthesis

Natural products are a significant source of inspiration for the development of new therapeutic agents. researchgate.net The synthesis of analogues of complex natural products is a common strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. researchgate.net Chemical building blocks, which are small, structurally diverse molecules, are essential precursors in these synthetic endeavors. fluorochem.co.uk this compound, with its functionalized isoquinoline core, can serve as a valuable starting material for the synthesis of analogues of alkaloids and other nitrogen-containing natural products. The differential reactivity of the bromine and chlorine substituents allows for selective modification, providing a route to a variety of structural analogues.

Intermediates for Agrochemical Development

Isoquinoline derivatives have been investigated for their potential as active ingredients in agrochemicals. The synthesis of novel pesticides and herbicides often involves the exploration of new chemical scaffolds. This compound is considered an intermediate in the synthesis of pharmaceuticals and agrochemicals. tradeindia.com The presence of both bromine and chlorine atoms offers multiple points for chemical modification, allowing for the creation of a diverse range of derivatives to be screened for biological activity.

Scaffold for Combinatorial Library Design

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis and screening of large numbers of compounds. nih.govnova.edu The design of combinatorial libraries often revolves around a central scaffold, which is systematically decorated with a variety of functional groups. rsc.org The isoquinoline ring system is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. This compound, with its two reactive halogen handles, is an ideal scaffold for the design of combinatorial libraries. rsc.org By employing different coupling partners at the 7- and 8-positions, a vast array of structurally diverse molecules can be generated for high-throughput screening.

Chemical Probes for Biological System Interrogation

Chemical probes are small molecules used to study and manipulate biological systems. The development of selective and potent chemical probes is crucial for understanding disease pathways and identifying new drug targets. The isoquinoline core is a common feature in molecules designed to interact with biological targets. The specific substitution pattern of this compound can be used as a starting point for the synthesis of targeted chemical probes. The halogen atoms can be replaced with fluorescent tags, affinity labels, or other functionalities to facilitate the study of protein-ligand interactions and other biological processes.

Insufficient Information to Generate Article on "this compound" in Enzyme Inhibitor and Receptor Modulator Design

Following a comprehensive and exhaustive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific, detailed research findings on the chemical compound "this compound" in the context of its application as a synthetic intermediate for the design of enzyme inhibitors and receptor modulators from a chemical interaction perspective.

The performed searches for "this compound" and its role in medicinal chemistry, including its use as a scaffold in drug design, its structure-activity relationships, and its application in the synthesis of kinase inhibitors and receptor modulators, did not yield any scholarly articles or detailed studies focused on this specific compound.

While general information on the broader class of substituted isoquinolines and their importance in the development of bioactive molecules, particularly as kinase inhibitors, is available, this information does not directly address the unique properties and potential chemical interactions of the 7-bromo-8-chloro substitution pattern on the isoquinoline core. The available literature focuses on other isomers, such as 7-bromo-1-chloroisoquinoline (B1277138) and 5-bromo-8-chloroisoquinoline, or related compounds like 8-hydroxyquinoline derivatives.

Therefore, due to the absence of specific research data, including detailed findings on its synthesis, derivatization, and interaction with biological targets, it is not possible to generate a scientifically accurate and thorough article that strictly adheres to the requested outline focusing solely on "this compound." The creation of data tables and a detailed discussion of its chemical interaction perspective in enzyme inhibitor and receptor modulator design would be speculative and would not meet the required standards of scientific accuracy.

Future Research Directions and Emerging Methodologies

Sustainable Synthesis of Halogenated Isoquinolines

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact and enhance efficiency. For halogenated isoquinolines like 7-Bromo-8-chloroisoquinoline (B6263834), future research is directed towards developing more sustainable synthetic protocols that reduce waste, avoid hazardous reagents, and utilize renewable resources.

Traditional methods for isoquinoline (B145761) synthesis often rely on harsh conditions and stoichiometric reagents, leading to significant waste generation. Modern approaches are exploring the use of catalytic systems, alternative energy sources, and greener solvents. For instance, the development of transition-metal-catalyzed C-H activation and annulation reactions presents a more atom-economical route to the isoquinoline core. These methods can potentially be adapted for the synthesis of halogenated derivatives by using appropriately substituted starting materials.

Furthermore, the use of photocatalysis and electrochemistry offers promising avenues for sustainable halogenation and cyclization reactions. These techniques can often be performed under mild conditions and can offer high selectivity, reducing the need for protecting groups and multiple synthetic steps. Research in this area will likely focus on designing photocatalysts and electrochemical cells specifically tailored for the synthesis of complex halogenated heterocycles.

| Green Chemistry Approach | Potential Application in Halogenated Isoquinoline Synthesis | Key Advantages |

| Transition-Metal Catalysis | C-H activation/annulation of halogenated precursors. | High atom economy, reduced waste. |

| Photocatalysis | Visible-light-mediated cyclization and halogenation. | Mild reaction conditions, use of renewable energy. |

| Electrochemistry | Electrochemical synthesis and functionalization. | Avoids hazardous chemical oxidants and reductants. |

| Microwave-Assisted Synthesis | Accelerated reaction times for cyclization and cross-coupling. | Increased reaction rates, improved yields. |

| Use of Green Solvents | Reactions in water, ionic liquids, or supercritical fluids. | Reduced environmental impact, improved safety. |

Development of Highly Selective and Efficient Catalytic Systems

The presence of two different halogen atoms (bromine and chlorine) at the 7 and 8 positions of the isoquinoline ring in this compound presents a unique challenge and opportunity for selective functionalization. The development of highly selective and efficient catalytic systems is paramount to unlocking the full synthetic potential of this molecule.

Future research will focus on designing catalysts that can differentiate between the C-Br and C-Cl bonds, allowing for sequential and site-selective cross-coupling reactions. Palladium and nickel-based catalysts, widely used in cross-coupling chemistry, will continue to be a major focus. The design of novel ligands that can fine-tune the electronic and steric properties of the metal center will be crucial for achieving high selectivity. For instance, bulky phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands could be employed to favor reactions at the more reactive C-Br bond while leaving the C-Cl bond intact for subsequent transformations.

Furthermore, the exploration of catalysts based on more abundant and less toxic metals, such as iron, copper, and cobalt, is a growing area of interest. Developing efficient catalytic systems based on these metals for the selective functionalization of dihalogenated isoquinolines would represent a significant advancement in sustainable chemistry.

| Catalyst Type | Target Reaction | Desired Selectivity |

| Palladium-based catalysts | Suzuki, Sonogashira, Buchwald-Hartwig cross-coupling. | Selective reaction at the C-Br bond over the C-Cl bond. |

| Nickel-based catalysts | Kumada, Negishi cross-coupling. | High efficiency and selectivity for C-Br functionalization. |

| Copper-based catalysts | Ullmann coupling, C-N and C-O bond formation. | Cost-effective and selective transformations. |

| Iron-based catalysts | Cross-coupling reactions. | Sustainable and environmentally benign catalysis. |

Integration with Flow Chemistry and Automation for Scalable Production

The transition from laboratory-scale synthesis to industrial production often presents significant challenges, including scalability, safety, and process control. Flow chemistry, characterized by the continuous processing of reagents in a reactor, offers numerous advantages over traditional batch methods and is poised to play a crucial role in the scalable production of this compound and its derivatives. researchgate.netacs.orgucsd.edulbl.gov

The integration of flow reactors with automated systems allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. ucsd.edu For the synthesis of halogenated isoquinolines, flow chemistry can enable the safe handling of reactive intermediates and reagents. Moreover, the modular nature of flow systems facilitates multi-step syntheses in a continuous fashion, reducing manual handling and the risk of contamination. mt.com

Future research in this area will focus on the development of dedicated flow reactors and automated platforms for the synthesis and functionalization of halogenated heterocycles. This includes the design of packed-bed reactors containing immobilized catalysts for continuous cross-coupling reactions and the integration of in-line analytical techniques for real-time reaction monitoring and optimization.

Exploration of Novel Reactivity Pathways and Transformations

Beyond established cross-coupling reactions, future research will delve into the exploration of novel reactivity pathways and transformations for dihalogenated isoquinolines like this compound. The unique electronic properties conferred by the two halogen substituents can be exploited to enable new types of chemical reactions.

One area of interest is the dearomative functionalization of the isoquinoline core. By temporarily disrupting the aromaticity of the ring system, it may be possible to introduce new functional groups at positions that are typically unreactive. nih.gov For instance, reductive functionalization of activated isoquinolinium salts could provide access to novel substituted tetrahydroisoquinolines. nih.gov

Furthermore, the development of methods for the direct C-H functionalization of the isoquinoline ring, in the presence of the halogen atoms, would provide a powerful tool for late-stage diversification. This could involve the use of transition-metal catalysts or photoredox catalysis to activate specific C-H bonds for the introduction of new substituents. The interplay between the directing effects of the nitrogen atom and the electronic influence of the halogens will be a key aspect to investigate in these studies.

Advanced Spectroscopic and Imaging Techniques for In-situ Reaction Monitoring

A deep understanding of reaction mechanisms is essential for the development of new and improved synthetic methods. Advanced spectroscopic and imaging techniques that allow for the in-situ and real-time monitoring of chemical reactions are becoming increasingly important tools for chemists. mt.com For the synthesis and reactions of this compound, these techniques can provide invaluable insights into reaction kinetics, the formation of intermediates, and the nature of the active catalytic species.

Operando spectroscopy, which combines spectroscopic measurements with simultaneous reaction monitoring under actual process conditions, is a particularly powerful approach. patsnap.comwikipedia.org Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and X-ray absorption spectroscopy (XAS) can be used to track the changes in molecular structure and electronic properties throughout a reaction. youtube.comresearchgate.netethz.ch

In addition to spectroscopic methods, advanced imaging techniques are emerging that can visualize catalytic processes at the nanoscale. acs.orgucsd.edu For example, scanning tunneling microscopy (STM) and atomic force microscopy (AFM) can be used to study the adsorption of reactants and the formation of products on catalyst surfaces with high spatial resolution. These techniques have the potential to reveal the precise locations of active sites on a catalyst and to provide a detailed picture of how reactions occur at the molecular level.

| Technique | Information Provided | Application to Halogenated Isoquinoline Chemistry |

| In-situ FTIR/Raman Spectroscopy | Vibrational modes of molecules, functional group changes. | Monitoring the formation of the isoquinoline ring, tracking the progress of cross-coupling reactions. |

| Operando X-ray Absorption Spectroscopy (XAS) | Oxidation state and coordination environment of metal catalysts. | Elucidating the mechanism of catalytic cycles in cross-coupling reactions. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Molecular structure and dynamics. | Identifying reaction intermediates and byproducts in real-time. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Following reaction kinetics and identifying products in flow chemistry systems. |

| Scanning Tunneling Microscopy (STM) | Atomic-scale imaging of surfaces. | Visualizing the interaction of halogenated isoquinolines with catalyst surfaces. |

| Atomic Force Microscopy (AFM) | High-resolution surface topography. | Imaging catalyst morphology and its changes during reaction. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.